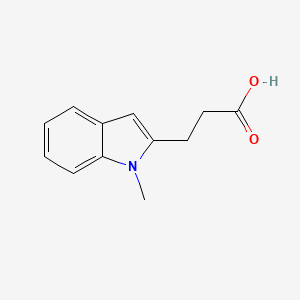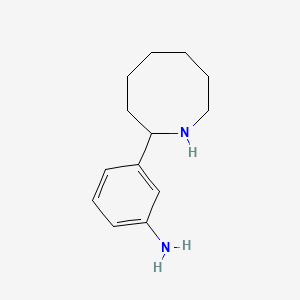
2-Chloro-6-(diethylamino)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a diethylamino group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-(diethylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-6-(diethylamino)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbonitrile group can form hydrogen bonds or other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-cyanopyridine: Lacks the diethylamino group, making it less lipophilic and potentially less bioavailable.
6-(diethylamino)pyridine-3-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.
2-chloro-6-(methylamino)pyridine-3-carbonitrile: Contains a methylamino group instead of a diethylamino group, which can influence its chemical properties and biological activity.
Uniqueness
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is unique due to the presence of both the diethylamino and carbonitrile groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H12ClN3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
2-chloro-6-(diethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-3-14(4-2)9-6-5-8(7-12)10(11)13-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WJPDBGYRUNKKEO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)







![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
